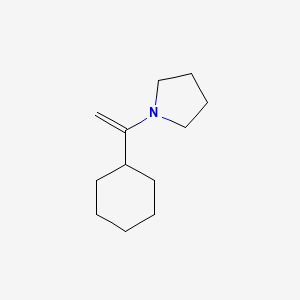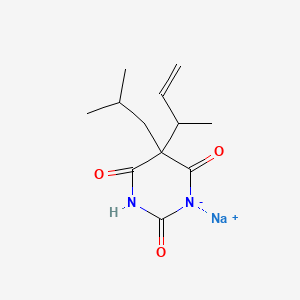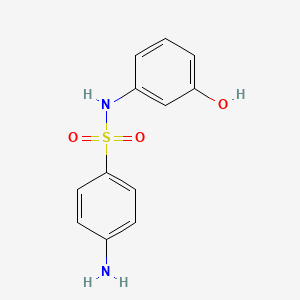
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of both amino and hydroxy functional groups attached to a benzene ring, along with a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction of the nitro group results in the formation of an amino group .
Scientific Research Applications
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various therapeutic effects, depending on the enzyme’s role in biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives such as:
Sulfamethazine: Used as an antibacterial agent.
Sulfadiazine: Employed in the treatment of bacterial infections.
Sulfathiazole: Known for its antimicrobial properties.
Uniqueness
What sets 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide apart from these similar compounds is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications. Its hydroxy group, in particular, provides additional reactivity compared to other sulfonamide derivatives .
Properties
CAS No. |
75762-45-7 |
|---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
4-amino-N-(3-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H,13H2 |
InChI Key |
PUCJSHYYFHVMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
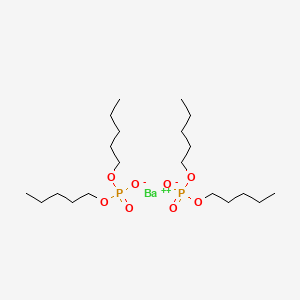
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)
![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
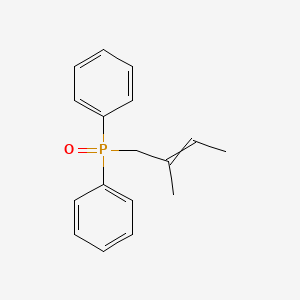
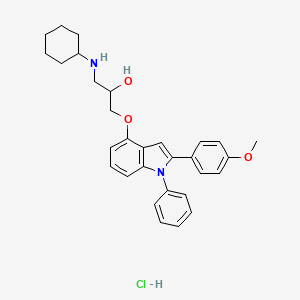
![{5-[(5,5,5-Trifluoropentyl)oxy]pyridin-2-yl}methanol](/img/structure/B14455588.png)
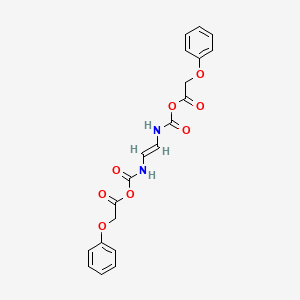
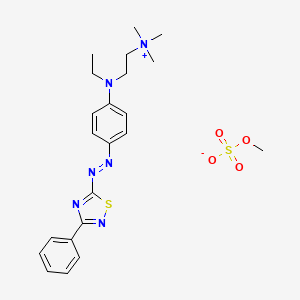
![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)
